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Compound of Interest

Compound Name: Celgosivir

Cat. No.: B15563195 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

Celgosivir. The information is based on preclinical and clinical data to assist in optimizing its in

vivo antiviral efficacy.

Troubleshooting Guides
Issue 1: Limited or no reduction in viral load in vivo despite promising in vitro results.

Possible Cause & Solution

Suboptimal Dosing Frequency: Preclinical studies in AG129 mice have demonstrated that

the protective efficacy of Celgosivir is highly dependent on the dosing schedule. A twice-

daily (BID) or four-times-daily regimen was shown to be more effective than a once-daily

administration, even with the same total daily dose.[1][2] The shorter half-life of the active

metabolite, castanospermine, necessitates more frequent dosing to maintain a steady-state

minimum concentration (Cmin) above the effective threshold.[1][3]

Recommendation: If you are observing poor efficacy with a once or twice-daily regimen,

consider increasing the dosing frequency to three or four times a day, adjusting the

individual dose to maintain a comparable total daily dosage.

Timing of Treatment Initiation: The antiviral effect of Celgosivir is most pronounced when

administered early in the course of infection.[4] In mouse models, treatment initiated on the
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day of infection showed a significant reduction in viral load, whereas delaying treatment until

peak viremia resulted in no significant benefit.[4]

Recommendation: For your in vivo experiments, initiate Celgosivir treatment as early as

possible post-infection. If your experimental design requires delayed treatment, be aware

that the antiviral effect may be diminished.

Inappropriate Animal Model: While the AG129 mouse model (deficient in type I and II

interferon receptors) is widely used for dengue virus studies, it is important to recognize that

it does not fully replicate human disease.[5][6] The translation of efficacy from this model to

humans has proven challenging.[5]

Recommendation: Carefully consider the objectives of your study. While the AG129 model

is useful for assessing antiviral activity, be cautious when extrapolating dosage and

efficacy directly to clinical scenarios.

Issue 2: Discrepancy between preclinical and clinical trial outcomes.

Possible Cause & Solution

Dosing Regimen Differences: The initial phase 1b clinical trial for Celgosivir in dengue

patients (CELADEN, NCT01619969) utilized a twice-daily dosing regimen (after a loading

dose).[7][8] This regimen did not result in a significant reduction in viral load or fever burden

compared to placebo.[7] In contrast, successful mouse studies often employed more

frequent dosing.[1] A subsequent clinical trial (NCT02569827) was designed to investigate a

more frequent dosing schedule of 150 mg every 6 hours.[5]

Recommendation: When designing clinical trials, consider pharmacokinetic modeling

based on preclinical data to predict the optimal dosing frequency needed to maintain

therapeutic drug concentrations.[8]

Timing of Patient Enrollment: In clinical settings, patients are often treated after the onset of

symptoms, at which point the viral load may already be declining.[5] This contrasts with

animal studies where treatment can be initiated at the time of infection or at a precisely

known time point.
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Recommendation: For clinical trials, consider enrolling patients as early as possible in

their illness. Stratifying analysis by the duration of symptoms prior to treatment may

provide valuable insights.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Celgosivir?

A1: Celgosivir is a prodrug of castanospermine, an inhibitor of the host enzymes α-

glucosidase I and II located in the endoplasmic reticulum.[5] By inhibiting these enzymes,

Celgosivir prevents the proper folding of viral glycoproteins, which are essential for the

assembly and maturation of many enveloped viruses, including dengue virus.[9] This leads to

the accumulation of misfolded viral proteins and a reduction in the production of infectious

virions.[9][10]

Q2: What is the recommended animal model for in vivo studies of Celgosivir for dengue virus?

A2: The most commonly used and well-documented animal model is the AG129 mouse, which

is deficient in both type I and type II interferon receptors, making it susceptible to dengue virus

infection.[5][6] Lethal challenge models in AG129 mice, sometimes involving antibody-

dependent enhancement (ADE), have been effectively used to demonstrate the protective

efficacy of Celgosivir.[6][9]

Q3: What are the key pharmacokinetic parameters to consider when designing a dosing

regimen?

A3: The steady-state minimum concentration (Cmin) of the active metabolite, castanospermine,

is a critical parameter for antiviral efficacy.[1] Celgosivir is rapidly converted to

castanospermine in vivo.[3] Due to the relatively short half-life of castanospermine, maintaining

a Cmin above the effective concentration requires frequent dosing.[1][8] In the CELADEN trial,

the mean half-life of castanospermine was approximately 2.5 hours.[8]

Q4: Have there been any safety concerns with Celgosivir in preclinical or clinical studies?

A4: Celgosivir has been generally well-tolerated in human clinical trials.[6][7] The most

common adverse events are gastrointestinal, such as flatulence and diarrhea.[6] In preclinical
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toxicology studies, at high doses, findings included decreased body weight, increased liver

enzymes, and reversible intralysosomal glycogen accumulation.[6]

Data Presentation
Table 1: Summary of Celgosivir Dosing Regimens and Efficacy in AG129 Mouse Models of

Dengue Virus Infection

Study
Reference

Mouse Model
Dosing
Regimen

Treatment
Start

Efficacy
Outcome

[2] AG129
10, 25, or 50

mg/kg BID

Day 0 post-

infection

Dose-dependent

increase in

survival

[1] AG129

100 mg/kg once

daily vs. 50

mg/kg BID

Day 0 post-

infection

BID regimen was

more protective

than once daily

[4] AG129 50 mg/kg BID
Day 0 post-

infection

Significant

reduction in viral

load

[4] AG129 50 mg/kg BID
Day 3 post-

infection

No significant

reduction in viral

load

[6] AG129 with ADE
10, 25, or 50

mg/kg PO BID
Not specified

12%, 62%, and

100% survival,

respectively

[6] AG129 with ADE
50 mg/kg PO

BID

Delayed by 24

and 48 hours

75% and 50%

survival,

respectively

Table 2: Summary of Celgosivir Dosing Regimens in Human Clinical Trials for Dengue Fever
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Clinical Trial Dosing Regimen Key Findings

CELADEN (NCT01619969)[7]

[8]

400 mg loading dose, followed

by 200 mg every 12 hours for

9 doses

No significant reduction in viral

load or fever burden compared

to placebo.[7]

NCT02569827[5]
150 mg every 6 hours for 20

doses

Designed to evaluate a more

frequent dosing regimen based

on findings from the CELADEN

trial and preclinical models.

Experimental Protocols
Key Experiment: In Vivo Efficacy of Celgosivir in AG129 Mouse Model of Dengue Virus

Infection

Animal Model: AG129 mice (deficient in interferon-α/β and -γ receptors).

Virus Strain: Mouse-adapted dengue virus strain (e.g., DENV-2 S221) or clinical isolates.[5]

Infection: Intravenous (i.v.) or intraperitoneal (i.p.) injection of a lethal dose of the virus. For

ADE models, mice are pre-treated with a sub-neutralizing concentration of a monoclonal

antibody against the dengue virus E protein.[6]

Drug Formulation and Administration: Celgosivir is typically dissolved in a suitable vehicle

(e.g., water or saline) and administered via oral gavage (PO).

Dosing Regimen: Doses ranging from 10 to 50 mg/kg administered twice daily (BID) or four

times daily have been shown to be effective.[2][4]

Efficacy Endpoints:

Survival: Mice are monitored daily for signs of morbidity and mortality for a specified

period (e.g., 21 days).

Viremia: Blood samples are collected at various time points post-infection. Viral load is

quantified using real-time reverse transcription PCR (qRT-PCR) or plaque assays on

susceptible cell lines (e.g., BHK-21).[3][11][12]
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Serum Cytokine Analysis: Measurement of pro-inflammatory and anti-inflammatory

cytokines to assess the host immune response.[9]
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Caption: Celgosivir inhibits α-glucosidase, leading to misfolded viral glycoproteins.
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Caption: In vivo experimental workflow for evaluating Celgosivir efficacy.
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Caption: Logic for optimizing Celgosivir dosing from preclinical to clinical studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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